Naphthalene, 1,1'-[(2,5-dimethyl-1,4-phenylene)di-2,1-ethenediyl]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1,1’-[(2,5-dimethyl-1,4-phenylene)di-2,1-ethenediyl]bis- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes two naphthalene units connected by a 2,5-dimethyl-1,4-phenylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,1’-[(2,5-dimethyl-1,4-phenylene)di-2,1-ethenediyl]bis- typically involves the coupling of two naphthalene units with a 2,5-dimethyl-1,4-phenylene linker. This can be achieved through a series of organic reactions, including Friedel-Crafts alkylation and subsequent dehydrogenation steps. The reaction conditions often require the use of strong acids or bases as catalysts and elevated temperatures to facilitate the coupling process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or cross-coupling reactions using palladium or nickel catalysts. These methods allow for the large-scale synthesis of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1,1’-[(2,5-dimethyl-1,4-phenylene)di-2,1-ethenediyl]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can introduce functional groups onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydronaphthalenes.
Scientific Research Applications
Naphthalene, 1,1’-[(2,5-dimethyl-1,4-phenylene)di-2,1-ethenediyl]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Naphthalene, 1,1’-[(2,5-dimethyl-1,4-phenylene)di-2,1-ethenediyl]bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological activities. For example, its antimicrobial properties may result from the disruption of microbial cell membranes or inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1,4-dimethyl-: Similar in structure but lacks the 2,5-dimethyl-1,4-phenylene bridge.
Naphthalene, 1,5-dimethyl-: Another isomer with different substitution patterns on the naphthalene rings.
Uniqueness
Naphthalene, 1,1’-[(2,5-dimethyl-1,4-phenylene)di-2,1-ethenediyl]bis- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
62253-80-9 |
---|---|
Molecular Formula |
C32H26 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-[2-[2,5-dimethyl-4-(2-naphthalen-1-ylethenyl)phenyl]ethenyl]naphthalene |
InChI |
InChI=1S/C32H26/c1-23-21-30(20-18-28-14-8-12-26-10-4-6-16-32(26)28)24(2)22-29(23)19-17-27-13-7-11-25-9-3-5-15-31(25)27/h3-22H,1-2H3 |
InChI Key |
KQUVAMCVJPVZAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C=CC2=CC=CC3=CC=CC=C32)C)C=CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.